Tetrabromophthalic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrabromo-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Br4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWKHLYUUZGSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br4O3 | |
| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026084 | |
| Record name | 4,5,6,7-Tetrabromo-1,3-Isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrabromophthalic anhydride is a pale yellow crystalline solid. (NTP, 1992), Dry Powder; Liquid, Pale yellow solid; [HSDB] Powder; [MSDSonline] | |
| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4,5,6-Tetrabromophthalic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (NTP, 1992), INSOL IN WATER, ALC; SLIGHTLY SOL IN BENZENE; SLIGHTLY SOL IN ORG SOLVENTS; SOL IN NITROBENZENE, Insoluble in alcohol. Slightly soluble in ketone, chlorinated and aromatic solvents. | |
| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000057 [mmHg] | |
| Record name | 3,4,5,6-Tetrabromophthalic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES FROM ACETIC ACID-XYLENE, Pale yellow crystalline solid | |
CAS No. |
632-79-1 | |
| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrabromophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrabromophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabromophthalic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,5,6,7-Tetrabromo-1,3-Isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabromophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8E543QKMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
535.1 to 536.9 °F (NTP, 1992), 279.5-280.5 °C | |
| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Chemical Synthesis and Preparative Methodologies
Synthetic Pathways and Reaction Mechanisms
The direct bromination of phthalic anhydride (B1165640) is the most common route for the production of tetrabromophthalic anhydride. This electrophilic aromatic substitution reaction involves the replacement of the four hydrogen atoms on the aromatic ring of phthalic anhydride with bromine atoms.
One established method for the synthesis of this compound involves the use of sulfur-containing reagents as catalysts. Fuming sulfuric acid (oleum) is often employed as a solvent and a catalyst. The reaction of phthalic anhydride with bromine in oleum (B3057394), sometimes in the presence of a small amount of a halogenating catalyst like iodine, proceeds at elevated temperatures. google.com The sulfur trioxide in oleum facilitates the bromination process. google.com Another approach utilizes chlorosulfonic acid containing a small amount of sulfur as the reaction medium.
A notable process involves reacting phthalic anhydride and bromine in a mixture of concentrated sulfuric acid and 70% hydrogen peroxide, with catalytic amounts of iodine present. smolecule.com This method is advantageous as it does not necessitate the use of fuming sulfuric acid. google.com
Table 1: Catalytic Bromination with Sulfur-containing Reagents
| Catalyst/Reagent System | Key Features | Reference |
| Bromine in fuming sulfuric acid (oleum) with iodine | Requires elevated temperatures. | google.com |
| Bromine in chlorosulfonic acid with sulfur | Alternative sulfur-based medium. | smolecule.com |
| Bromine, hydrogen peroxide, and sulfuric acid with iodine | Avoids the use of fuming sulfuric acid. | smolecule.comgoogle.com |
A specific method for producing this compound involves the bromination of phthalic anhydride at elevated temperatures in the presence of sulfuric acid and a bromination catalyst, using bromine and hydrogen peroxide as the brominating agent. google.com This process is noteworthy because it avoids the need for fuming sulfuric acid, which presents handling and safety challenges. google.com Despite the milder reaction conditions, this method can achieve high yields in a shorter time frame. google.com Typically, at least two moles of bromine are used per mole of phthalic anhydride. google.com The reaction can be carried out by adding bromine and a mixture of 70% hydrogen peroxide and concentrated sulfuric acid to a solution of phthalic anhydride in concentrated sulfuric acid. google.com
Table 2: Bromination using Bromine and Hydrogen Peroxide
| Reactants | Catalyst | Key Advantage | Yield | Reference |
| Phthalic anhydride, Bromine, Hydrogen peroxide | Sulfuric acid, Bromination catalyst (e.g., iodine) | Does not require fuming sulfuric acid. | High | google.com |
An alternative synthetic route involves the aromatic bromination of phthalic anhydride in concentrated nitric acid. scirp.orgscirp.orgembuni.ac.ke In this method, the presence of bromine in concentrated nitric acid shifts the reactivity from nitration to bromination. scirp.orgscirp.orgembuni.ac.ke The reaction of phthalic anhydride with bromine in concentrated nitric acid at temperatures between 50°C and 65°C for an extended period can yield 3,4,5,6-tetrabromophthalic anhydride. scirp.orgscirp.org This method provides a viable alternative to processes that use strong oleum. scirp.org One study reported a 79% yield after 22 hours of reaction time. scirp.orgscirp.org
Table 3: Aromatic Bromination in Concentrated Nitric Acid
| Reagents | Temperature | Reaction Time | Yield | Reference |
| Phthalic anhydride, Bromine, Concentrated nitric acid | 50°C - 65°C | 22 hours | 79% | scirp.orgscirp.org |
To control the exothermic nature of the bromination reaction and to ensure complete substitution, a multi-stage temperature control process can be employed. This method typically involves the gradual addition of bromine at incrementally increasing temperatures. For instance, the reaction can be initiated at a lower temperature (e.g., 30°C), followed by stages at higher temperatures (e.g., 60°C and 80°C) over several hours. chemicalbook.com This staged approach allows for better management of the reaction and can lead to a high yield of the desired product. chemicalbook.com In some variations, a seed crystal of this compound is added in the final stage to promote crystallization. chemicalbook.com
Table 4: Example of a Multi-stage Temperature Controlled Bromination
| Stage | Temperature | Duration | Key Action | Reference |
| 1 | 30°C | 4 hours | Gradual addition of bromine | chemicalbook.com |
| 2 | 60°C | 4 hours | Continued addition of bromine | chemicalbook.com |
| 3 | 80°C | 5 hours | Final bromine addition and optional seeding | chemicalbook.com |
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the molar ratio of reactants, reaction temperature, reaction time, and the type and concentration of the catalyst.
For the bromination of phthalic anhydride in fuming sulfuric acid, a process has been developed where the reaction is carried out at temperatures between 80°C and 110°C. google.com A significant portion of the bromine (85-90%) is introduced at 80-90°C, with the remainder added after heating the mixture to 100-110°C. google.com This controlled addition and temperature profile helps to achieve a good yield.
In the method utilizing bromine and hydrogen peroxide, a yield of 89% has been reported with a product bromine content of 68.1% and a melting point between 277°C and 279°C. google.com The reaction temperature during the addition of bromine was maintained between 64°C and 66°C, and between 65°C and 100°C during the addition of hydrogen peroxide, followed by a final hour at 100°C. google.com
For the synthesis in concentrated nitric acid, a step-wise addition of bromine and nitric acid at increasing temperatures (50°C, 60°C, and 65°C) over a total of 22 hours was employed to achieve a 79% yield of white crystals. scirp.org
The use of a tin(IV) chloride catalyst in fuming sulfuric acid with a multi-stage temperature approach (30°C, 60°C, 80°C) over 13 hours has been shown to produce a yield of 95.1%. chemicalbook.com
Table 5: Summary of Optimized Reaction Conditions and Outcomes
| Synthetic Method | Key Optimization Parameters | Reported Yield | Reference |
| Bromination in Fuming Sulfuric Acid | Staged bromine addition and temperature control (80°C-110°C) | Good | google.com |
| Bromination with Bromine and Hydrogen Peroxide | Controlled temperature during reactant addition (64°C-100°C) | 89% | google.com |
| Aromatic Bromination in Concentrated Nitric Acid | Step-wise addition of reagents and increasing temperature (50°C-65°C) | 79% | scirp.org |
| Bromination with Tin(IV) Chloride Catalyst | Multi-stage temperature control (30°C, 60°C, 80°C) | 95.1% | chemicalbook.com |
Exploration of Green Chemistry Principles in Synthesis
The traditional synthesis of this compound (TBPA) involves the bromination of phthalic anhydride in fuming sulfuric acid (oleum), often using iodine as a catalyst. zenodo.orggoogle.com This method, while effective, raises environmental and safety concerns due to the use of corrosive and hazardous reagents. In pursuit of more environmentally benign processes, research has explored alternative synthetic routes.
One greener approach involves the use of hydrogen peroxide as a brominating agent in conjunction with bromine in sulfuric acid. This method advantageously avoids the need for fuming sulfuric acid, operating under milder conditions and potentially reducing reaction time while still achieving high yields. google.com Another explored avenue is the use of chlorosulfonic acid containing a small amount of sulfur as the reaction medium. guidechem.com
Further innovation in the synthesis of TBPA includes a multi-step temperature process using a tin(IV) chloride catalyst. This method involves the gradual addition of bromine at controlled temperatures (30°C, 60°C, and 80°C), which allows for a more controlled reaction. chemicalbook.com These alternative methodologies represent steps toward reducing the environmental impact associated with the production of this important flame retardant.
Purification and Isolation Procedures
Crude this compound produced, particularly via the oleum process, often contains residual acidic impurities, such as sulfuric acid and sulfur trioxide (SO₃), which can be trapped within the product crystals. google.comgoogle.com These impurities can interfere with subsequent reactions, making their removal a critical step. google.com
Techniques for Removal of Residual Acidity
Washing the crude product with water or basic solutions has been found to be insufficient for removing occluded acidic impurities. google.com A more effective method involves dissolving the impure TBPA in a warm, dilute sodium hydroxide (B78521) solution to form the sodium salt of tetrabromophthalic acid. The solution is then filtered to remove insolubles, and the tetrabromophthalic acid is reprecipitated by adding a mineral acid. zenodo.org This acid is then dried and heated to reform the anhydride. zenodo.orgchemicalbook.com
Another approach to neutralize residual acidity involves the addition of small amounts of inorganic or organic bases and salts directly to the TBPA. google.comgoogle.com For instance, adding about 0.1 to 1.5 weight percent of a neutralizing agent is often sufficient. google.com In some applications, such as the production of polyester (B1180765) resins, potassium hydroxide is added not only to neutralize residual acid but also to act as a catalyst for subsequent reactions. google.com
A different purification strategy involves dissolving the crude TBPA in an alcohol to form its monoester. This solution is then treated with an anion exchanger to remove sulfate (B86663) ions. The purified monoester can then be isolated or used directly in further synthesis. google.com
Recrystallization and Filtration Methods
Recrystallization is a key technique for purifying this compound. Various solvents can be employed for this purpose, with the choice of solvent impacting the purity and form of the final product. Common solvents for recrystallization include xylene, zenodo.orggoogleapis.com dioxane, googleapis.comgoogle.com toluene, google.com and glacial acetic acid. zenodo.org For example, recrystallization from xylene can yield a product with a melting point of 274-275°C, while further purification by dissolving in hot dioxane, filtering, and cooling can yield a purer product with a melting point of 282-284°C. googleapis.com
The filtration process itself has also been subject to optimization. One patented method describes using a filter made of quartz material and transferring the filtered material through a glass-lined pipe with a nitrogen inlet to prevent clogging. chemicalbook.com After recrystallization, the purified product is typically collected by filtration, washed, and dried. zenodo.orgekb.eg
Synthesis of this compound Derivatives
This compound is a versatile intermediate used to synthesize a range of derivatives, primarily for use as flame retardants. sejongchemfr.comnih.gov These derivatives are often designed to be reactive, meaning they become an integral part of a polymer backbone.
Condensation Reactions with Amines to Form Phthalimides
This compound readily undergoes condensation reactions with primary amines to form N-substituted tetrabromophthalimides. This reaction is typically carried out by refluxing the anhydride with the desired amine in a solvent such as glacial acetic acid. nih.gov This method has been used to synthesize a wide array of phthalimide (B116566) derivatives by reacting TBPA with various amino compounds, including amino acids, nih.gov diaminoalkanes, google.com and other primary amines. zenodo.org
The reaction can also be conducted in other solvents like dimethylformamide (DMF). ekb.egscinito.ai In some cases, the reaction is performed in water, which serves as a more environmentally friendly solvent, avoiding the need for organic solvents. google.com The resulting phthalimides are often crystalline solids that can be isolated by filtration. nih.gov
Esterification and Polymerization for Reactive Flame Retardants
This compound is a key building block for reactive flame retardants used in polymers like polyesters and polyurethanes. google.comresearchgate.netacs.org The synthesis of these flame retardants involves esterification reactions with polyhydric alcohols (polyols).
One common derivative is a diester/ether diol of this compound, which is a stable, reactive, bromine-containing molecule. albemarle.com The synthesis can be challenging, as direct diesterification is difficult. A common industrial method involves a two-step process: first, TBPA is reacted with a glycol (like diethylene glycol or propylene (B89431) glycol) to form a half-ester. This intermediate is then reacted with an alkylene oxide (such as propylene oxide) to form the final diester diol. google.com
More recent developments have focused on single-step processes. One such method involves reacting TBPA, a polyhydric aliphatic alcohol, and an alkylene oxide in the absence of an organic solvent. google.com Another approach involves a condensation polymerization reaction between a fatty acid monoglyceride, phthalic anhydride, and TBPA to produce flame-retardant alkyd resins. researchgate.netresearchgate.net These reactive flame retardants are incorporated directly into the polymer structure, which can prevent issues like leaching that are sometimes associated with additive flame retardants. researchgate.netresearchgate.net
Functionalization for Specific Chemical Applications
This compound (TBPA) serves as a versatile precursor in the synthesis of a variety of functionalized molecules. Its anhydride ring is susceptible to nucleophilic attack, providing a straightforward route to a diverse range of derivatives. This functionalization is primarily exploited to incorporate the bromine-rich tetrabromophthaloyl moiety into larger molecular structures, thereby imparting flame retardant properties or serving as a building block for new materials and biologically active compounds. Key functionalization strategies include reactions with alcohols, amines, and amino acids to form esters, imides, and other derivatives with tailored properties for specific applications.
The reaction of TBPA with various nucleophiles opens pathways to new molecules with applications in polymer chemistry, materials science, and medicinal chemistry. For instance, its reaction with amino-phenols leads to the formation of N-(hydroxyphenyl)tetrabromophthalimides, which can then be used to create modified phenolic resins. rdd.edu.iq Furthermore, the condensation of TBPA with amino acids like glycine, valine, and phenylalanine in glacial acetic acid produces N-substituted tetrabromophthalic compounds. frontiersin.org These reactions highlight the utility of TBPA as a foundational molecule for creating a wide array of chemical structures with specific functionalities.
One significant area of application for functionalized TBPA is in the development of reactive flame retardants. By reacting TBPA with polyols, it can be chemically integrated into polymer backbones, such as in unsaturated polyester or alkyd resins. researchgate.netresearchgate.net This approach creates a more permanent flame retardancy compared to additive flame retardants, as the flame-retardant component is covalently bonded within the polymer matrix, reducing the likelihood of leaching. researchgate.netresearchgate.net For example, new modified reactive flame-retardant alkyd resins have been synthesized through the condensation polymerization of a monoglyceride (from linseed oil fatty acid and glycerol) with a mixture of phthalic anhydride and this compound. researchgate.netresearchgate.net The resulting resins show improved flame retardancy with an increasing content of TBPA. researchgate.netresearchgate.net
Another important functionalization route is the synthesis of imide derivatives. Tetrabromophthalimides can be synthesized by reacting TBPA with various amino compounds. For instance, refluxing a mixture of TBPA with heteroaromatic compounds or thioamides containing an amino group in acetic acid yields tetrabromophthalimide-tethered N-heterocyclic targets. Similarly, TBPA reacts with amino acids such as tryptophan and glutamic acid in refluxing acetic acid to produce the corresponding N-substituted tetrabromophthalimides. scinito.ai These imide derivatives have been investigated for various applications, including their potential as biologically active molecules.
Furthermore, TBPA can be functionalized to create monomers for polymerization. An example is the synthesis of 2-(N-tetrabromophthalimido) ethyl acrylate (B77674) (TPEA). This monomer is prepared in a two-step process: first, TBPA is reacted with ethanolamine (B43304) in dimethylformamide (DMF) to produce N-(2-hydroxyethyl)tetrabromophthalimide (HETP). scinito.aiekb.eg The HETP is then reacted with acryloyl chloride in the presence of triethylamine (B128534) to yield the TPEA monomer. scinito.aiekb.eg This monomer can then be polymerized to create polymers containing the tetrabromophthalimido group, which have been explored for applications such as polymeric drugs. ekb.eg
The following table provides a summary of various functionalization reactions of this compound for the synthesis of different chemical compounds.
| Product | Reactants | Reaction Conditions | Yield | Reference |
| Dialkyl tetrabromophthalates | This compound, excess alcohol | Quaternary ammonium (B1175870) salt as phase transfer catalyst | 85-93% | researchgate.net |
| N-Substituted tetrabromophthalimides | This compound, various amino acids (e.g., glycine, valine, phenylalanine) | Glacial acetic acid, gentle reflux for 12 hours | Not specified | frontiersin.org |
| N-(hydroxyphenyl)tetrabromophthalamic acids | This compound, aminophenols | Not specified | Not specified | rdd.edu.iq |
| Tetrabromophthalimide tethered N-heterocyclic compounds | This compound, various heteroaromatic compounds or thioamides with an amino group | Acetic acid, reflux | Not specified | scinito.ai |
| 2-(N-tetrabromophthalimido) ethyl acrylate (TPEA) | N-(2-hydroxyethyl)tetrabromophthalimide, acryloyl chloride | Dry chloroform (B151607) with triethylamine, 0-5°C then room temperature for 3 hours | 70% | ekb.eg |
| Poly-2-(N-tetrabromophthalimido)ethyl acrylate | 2-(N-tetrabromophthalimido) ethyl acrylate | Dimethylformamide (DMF) with azobisisobutyronitrile (AIBN) as initiator, 60°C for 6 hours | 80% | ekb.eg |
| Flame-retardant alkyd resin | Soybean oleic acid, pentaerythritol, tetrabromobisphenol A, maleic anhydride, this compound | Reflux in xylene, 170-180°C then 210-230°C | Not specified | google.com |
| Modified reactive flame-retardant alkyd resins | Linseed oil fatty acid, glycerol, phthalic anhydride, this compound | Condensation polymerization | Not specified | researchgate.netresearchgate.net |
Advanced Materials Science Applications and Performance Evaluation
Flame Retardancy in Polymeric Systems
Tetrabromophthalic anhydride (B1165640) (TBPA) is a significant reactive flame retardant utilized to enhance the fire safety of various polymeric materials. Its effectiveness stems from its high bromine content and its ability to be chemically integrated into the polymer backbone. ontosight.aithechemco.comoceanchemgroup.com This integration minimizes issues like leaching, which can be a concern with additive flame retardants. mst.dkresearchgate.net
Mechanisms of Flame Retardancy in Polymer Matrices
The flame retardant action of tetrabromophthalic anhydride in polymers operates through two primary mechanisms: gas/vapor phase inhibition and condensed phase char formation. These mechanisms work in concert to suppress combustion and reduce the spread of fire.
During combustion, polymeric materials decompose and release flammable volatile compounds into the gas phase. These volatiles mix with oxygen and, upon ignition, sustain the flame through a series of radical chain reactions. Highly reactive radicals, such as hydroxyl (•OH) and hydrogen (•H), are key propagators of this combustion cycle. mst.dknih.gov
When polymers containing this compound are exposed to the heat of a fire, the carbon-bromine bonds in TBPA break, releasing bromine radicals (•Br) into the gas phase. These bromine radicals are highly effective at interrupting the combustion chain reaction. They react with the high-energy •OH and •H radicals, forming less reactive species like hydrogen bromide (HBr). mst.dkfscichem.com This process, known as radical trapping, effectively quenches the flame by reducing the concentration of the key radicals needed to sustain combustion. mst.dknih.gov The halogenated radicals act as inhibitors, slowing down or stopping the chemical reactions in the flame. drpress.org
In the condensed phase (the solid polymer), this compound contributes to the formation of a stable, insulating char layer on the surface of the material. inchem.org This char layer serves multiple protective functions.
First, it acts as a physical barrier, limiting the release of flammable volatile decomposition products from the polymer into the gas phase, thereby reducing the fuel available for combustion. inchem.org Second, the char layer insulates the underlying polymer from the heat of the flame, slowing down further thermal decomposition. inchem.orgnih.gov Finally, this barrier can also limit the access of oxygen to the polymer surface, further inhibiting combustion. inchem.org In some systems, the presence of antimony compounds can work synergistically with halogenated flame retardants like TBPA to enhance char formation. inchem.org
Integration as Reactive Flame Retardants
This compound is classified as a reactive flame retardant, meaning it chemically reacts with and becomes an integral part of the polymer matrix. thechemco.commst.dkunibromcorp.com This is a key advantage over additive flame retardants, which are simply physically mixed with the polymer and can potentially migrate out over time. mst.dk The reactive nature of TBPA ensures the permanence of the flame-retardant properties and generally has less of a negative impact on the physical and mechanical properties of the final polymer product. mst.dkresearchgate.net
Unsaturated polyester (B1180765) resins are widely used in composites, coatings, and other applications. fscichem.comscispace.com However, they are inherently flammable. atamanchemicals.com this compound is a commonly used reactive flame retardant for these resins. thechemco.comoceanchemgroup.comspecialchem.com It is incorporated into the polyester chain during the polymerization process, typically by partially or fully replacing standard dicarboxylic anhydrides like phthalic anhydride. researchgate.net
The integration of TBPA into the polyester backbone ensures a permanent and uniform distribution of the flame-retardant element throughout the material. Research has shown that increasing the content of TBPA in unsaturated polyester resins leads to a significant improvement in their flame retardancy, as measured by tests such as the Limiting Oxygen Index (LOI). researchgate.net To achieve self-extinguishing characteristics in unsaturated polyesters, a bromine content of at least 12% is generally required. scispace.com
Table 1: Effect of this compound (TBPA) Content on the Flame Retardancy of Unsaturated Polyester Resins
| Property | Unsaturated Polyester (Control) | Unsaturated Polyester with TBPA |
| Limiting Oxygen Index (LOI), % | ~19-21 | >27 (Varies with TBPA content) |
| UL-94 Rating | Fails | Can achieve V-0 |
| Flame Retardancy Mechanism | None | Gas phase inhibition and condensed phase charring |
Note: The values presented are typical and can vary depending on the specific formulation and test conditions.
Epoxy resins are high-performance thermosetting polymers used extensively in electronics, adhesives, and composites due to their excellent mechanical properties, chemical resistance, and adhesion. fscichem.comriverlandtrading.com However, their inherent flammability limits their use in applications with strict fire safety requirements. unibromcorp.com
This compound is employed as a reactive flame retardant and a curing agent for epoxy resins. fscichem.comunibromcorp.comriverlandtrading.com It reacts with the epoxy groups, becoming a permanent part of the cross-linked network. This integration provides effective flame retardancy through the mechanisms of gas phase inhibition and char formation, as previously described. The use of TBPA in epoxy resins is crucial for manufacturing flame-retardant printed circuit boards and other electronic components. ontosight.aioceanchemgroup.com
Table 2: Performance of Epoxy Resins with and without this compound (TBPA)
| Property | Standard Epoxy Resin | Epoxy Resin with TBPA |
| Flame Retardancy | Poor | Excellent |
| Heat Resistance | Good | Improved fscichem.com |
| Mechanical Strength | High | Maintained or Improved fscichem.com |
| Chemical Stability | High | Improved fscichem.com |
In Alkyd Resins for Coatings
This compound is utilized to enhance the properties of alkyd resins, which are widely used as binders in coatings and paints. bu.edu.egresearchgate.net It is typically incorporated by partially replacing phthalic anhydride in the resin formulation. bu.edu.eg This modification has been shown to improve various performance characteristics of the resulting coating films. bu.edu.egresearchgate.net
Integration as Additive Flame Retardants in Thermoplastics
This compound is frequently employed as an additive flame retardant in various thermoplastics, including polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). thechemco.comnih.gov In this application, TBPA is physically mixed with the polymer, often in conjunction with a synergist like antimony trioxide, to enhance its flame-retardant efficacy. thechemco.com This approach is valued for its ability to significantly reduce the flammability of these widely used plastics. zxchem.com
The high thermal stability of TBPA makes it particularly suitable for the high-temperature processing conditions associated with many engineering plastics. thechemco.comfreightamigo.com Its integration helps these materials meet fire safety standards required in demanding sectors such as electronics, automotive, and construction. riverlandtrading.comfscichem.com The use of TBPA as an additive can help to overcome issues such as poor compatibility and leaching that can be associated with other types of flame retardants. researchgate.net
Performance Evaluation of Flame-Retarded Materials
The effectiveness of this compound as a flame retardant is assessed through a variety of standardized tests that evaluate the flammability, mechanical integrity, and durability of the modified materials.
The Limiting Oxygen Index (LOI) is a widely used method to quantify the flammability of a material. nih.gov It measures the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a sample. nih.gov A higher LOI value indicates better flame retardancy. specialchem.com Materials with an LOI above 21% (the approximate oxygen concentration in air) are considered to have some degree of flame retardancy. specialchem.com
Studies on alkyd resins have shown a clear correlation between the concentration of TBPA and the LOI value. As the percentage of this compound replacing phthalic anhydride in the resin formulation increases, the LOI value of the resulting material also increases, signifying enhanced flame retardancy. researchgate.net
Table 1: Effect of this compound (TBPA) Content on the Limiting Oxygen Index (LOI) of Modified Alkyd Resins
| Percentage of Phthalic Anhydride Replaced by TBPA (%) | Limiting Oxygen Index (LOI) (%) |
|---|---|
| 0 | 22 |
| 10 | 25 |
| 20 | 28 |
| 30 | 31 |
Data synthesized from research findings on modified reactive flame-retardant alkyd resins. researchgate.net
The incorporation of flame retardants can sometimes compromise the mechanical properties of the host polymer. Therefore, it is crucial to evaluate these properties in materials modified with this compound. Key mechanical properties that are often assessed include scratch hardness, adhesion, and flexibility.
In the case of alkyd resins modified with TBPA, research has indicated an improvement in the mechanical properties of the resulting films. researchgate.net Specifically, an increase in the percentage of TBPA has been shown to enhance the scratch hardness of the coating. bu.edu.eg Adhesion properties of these modified alkyds have been reported to be excellent, comparable to their unmodified counterparts. bu.edu.eg
Table 2: Mechanical Properties of Alkyd Resins Modified with this compound (TBPA)
| Property | Observation with Increasing TBPA Content | Reference |
|---|---|---|
| Scratch Hardness | Improved | bu.edu.egresearchgate.net |
| Adhesion | Excellent, similar to unmodified alkyds | bu.edu.eg |
| Gloss | Slightly increased | bu.edu.eg |
This table presents qualitative data based on available research.
The chemical resistance and durability of polymers are critical for their long-term performance, and the addition of flame retardants should not significantly detract from these characteristics. The evaluation of chemical resistance typically involves exposing the material to various chemicals, such as acids and alkalis, and observing any changes.
For alkyd resin coatings modified with this compound, studies have shown a significant improvement in alkali resistance. bu.edu.eg The resistance to acids and solvents has been reported as excellent and largely unaffected by the modification. bu.edu.eg However, it has been noted that the water resistance of TBPA-modified films may be slightly reduced compared to unmodified films, as evidenced by a loss of gloss upon exposure to water. bu.edu.eg
Table 3: Chemical Resistance of Alkyd Resin Films Modified with this compound (TBPA)
| Chemical Agent | Resistance | Reference |
|---|---|---|
| Acid | Excellent | bu.edu.eg |
| Alkali | Highly Improved | bu.edu.eg |
| Solvents | Excellent | bu.edu.eg |
| Water | Affected (loss of gloss) | bu.edu.eg |
This table presents qualitative data based on available research.
Novel Derivatives for Functional Materials
The modification of polymers with this compound has led to the creation of novel derivatives with enhanced properties. By incorporating TBPA into polymer backbones, researchers have developed functional materials suitable for a range of specialized applications, from protective coatings to advanced adhesives.
Application in Surface Coatings and Varnishes
This compound is utilized as a reactive flame retardant in the synthesis of alkyd resins for surface coatings and varnishes. researchgate.netresearchgate.net Its incorporation into the polymer structure, often by partially replacing phthalic anhydride, results in coatings with improved fire retardancy and mechanical properties. researchgate.netbu.edu.eg Studies on modified alkyd resins, where TBPA is a key ingredient, show a significant enhancement in the limiting oxygen index (LOI), a measure of flame retardancy. researchgate.netresearchgate.net
The modification of alkyd resins with TBPA has been shown to improve the performance of the resulting dry films. bu.edu.eg These resins are used as vehicles in the surface coating industry. bu.edu.eg While improving mechanical properties, the chemical resistance of the modified resins does not show significant changes. researchgate.netresearchgate.net The use of TBPA as a reactive component overcomes common issues associated with additive flame retardants, such as poor compatibility and leaching. researchgate.netresearchgate.net
Table 1: Impact of this compound (TBPA) on Alkyd Resin Varnish Properties
| Property | Observation | Source(s) |
|---|---|---|
| Flame Retardancy | Increased Limiting Oxygen Index (LOI) with higher TBPA content. | researchgate.net, researchgate.net |
| Mechanical Properties | Improvement observed in the modified resins. | researchgate.net, researchgate.net |
| Chemical Resistance | Not significantly changed. | researchgate.net, researchgate.net |
| Compatibility | Overcomes poor compatibility issues seen with additive flame retardants. | researchgate.net, researchgate.net |
Development of Anti-microbial Coatings and Binders
Derivatives of this compound have been investigated for their potential in creating antimicrobial coatings and binders. ekb.egdntb.gov.ua Modified polyesteramide resins, synthesized by partially replacing the polybasic acid source with TBPA, have demonstrated antimicrobial properties. whiterose.ac.uk These modified resins can be used as binders in paint formulations for surfaces prone to high bacterial contamination. emerald.com
Furthermore, N-substituted tetrabromophthalic inhibitors have been synthesized that exhibit a dual function of corrosion inhibition and biocidal activity, making them effective against microbial-influenced corrosion (MIC). researchgate.netnih.gov Studies have shown that tetrabromophthalic-based inhibitors can effectively reduce biofilm formation. frontiersin.orgresearchgate.net At a concentration of 200 ppm, these inhibitors have shown significant reduction in biofilm growth of Pseudomonas aeruginosa. frontiersin.orgresearchgate.net This dual functionality is crucial for protecting materials in environments such as cooling water systems. researchgate.netnih.gov
Exploration in Specialty Adhesives and High-Temperature Coatings
The thermal stability of this compound makes it a suitable component for specialty adhesives and high-temperature coatings. zxchem.com It is used as a curing agent for epoxy resins, which are valued in the aerospace and automotive industries for their mechanical strength and corrosion resistance. zxchem.com The addition of TBPA enhances the thermal stability and flame retardancy of these resins. zxchem.com
TBPA also functions as a crosslinking agent for polymers like polyurethanes, which are used to produce foams, adhesives, and coatings. zxchem.com Its derivatives, such as this compound diol, are employed in the production of flame-retardant polyurethane gaskets, body materials, and coating adhesives. made-in-china.com The high bromine content of TBPA makes it particularly effective in polyolefins, styrenic polymers, polyamides, and polyester resins used in applications like wire and cable coatings. ulprospector.comspecialchem.com
Corrosion Inhibition Studies
This compound and its derivatives have been recognized for their effectiveness as corrosion inhibitors, particularly in acidic and saline environments. frontiersin.orgresearchgate.net Their high electron density facilitates strong adsorption onto metal surfaces, forming protective films that mitigate corrosion. frontiersin.org
Electrochemical Evaluation of Inhibitory Mechanisms
The corrosion-inhibiting properties of this compound derivatives have been assessed using various electrochemical techniques, including potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and electrochemical frequency modulation (EFM). researchgate.net Studies on carbon steel in 0.5 M HCl have shown that TBPA acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. researchgate.net
EIS studies reveal that the presence of these inhibitors increases the charge transfer resistance (Rct) and decreases the double-layer capacitance, which is indicative of a protective film forming on the metal surface. researchgate.net Polarization studies have confirmed that TBPA-based inhibitors decrease corrosion current densities. frontiersin.orgresearchgate.net For instance, one study showed a decrease in corrosion current density to 1.4588 × 10⁻⁴A/cm² with a 75% corrosion inhibition efficiency. frontiersin.orgresearchgate.net Further research on N-substituted tetrabromophthalic inhibitors also demonstrated higher charge transfer resistance and lower corrosion current, suggesting the formation of a protective layer due to inhibitor adsorption. researchgate.netnih.gov
Table 2: Electrochemical Data for TBPA-based Corrosion Inhibitors
| Parameter | Finding | Technique(s) Used | Source(s) |
|---|---|---|---|
| Inhibitor Type | Mixed-type (anodic and cathodic) | Potentiodynamic Polarization | researchgate.net, frontiersin.org, researchgate.net |
| Corrosion Current Density (i_corr) | Decreased in the presence of the inhibitor. | Potentiodynamic Polarization | frontiersin.org, researchgate.net |
| Charge Transfer Resistance (R_ct) | Increased in the presence of the inhibitor. | Electrochemical Impedance Spectroscopy (EIS) | researchgate.net, researchgate.net, nih.gov |
| Double Layer Capacitance (C_dl) | Decreased in the presence of the inhibitor. | Electrochemical Impedance Spectroscopy (EIS) | researchgate.net |
| Inhibition Efficiency | Up to 75% reported for certain derivatives. | Polarization Studies | frontiersin.org, researchgate.net |
Adsorption Behavior on Metal Surfaces and Protective Film Formation
The mechanism of corrosion inhibition by this compound derivatives is primarily through their adsorption onto the metal surface. researchgate.net This adsorption leads to the formation of a protective film that blocks active corrosion sites. frontiersin.org The adsorption of these compounds on carbon steel has been found to follow Temkin's adsorption isotherm. researchgate.net
The formation of this protective layer has been confirmed by various surface analysis techniques. Fourier-transform infrared spectroscopy (FTIR) has been used to confirm the adsorption of the inhibitor on the metal surface. researchgate.netnih.govfrontiersin.orgresearchgate.net Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) have also been used to analyze the morphology of the inhibited metal surface, providing visual evidence of the protective film. researchgate.net X-ray diffraction (XRD) analysis has further supported these findings by showing that the presence of the inhibitors reduces the formation of corrosion products. researchgate.netnih.govfrontiersin.orgresearchgate.net
Mitigation of Microbial Influenced Corrosion (MIC) in Saline Systems
Microbial influenced corrosion (MIC) presents a significant challenge to the durability of metallic materials in saline environments, largely due to the corrosive activities of microorganisms. fau.eunih.gov This type of corrosion is initiated or accelerated by microorganisms, which can form biofilms on metal surfaces, leading to localized corrosion and material degradation. frontiersin.orgmdpi.com The economic impact of MIC is substantial, accounting for an estimated 20% of all corrosion-related costs. nih.gov
Recent research has focused on the application of this compound (TBPA) and its derivatives as effective agents for mitigating MIC in saline systems. frontiersin.orgresearchgate.net These compounds can be incorporated into protective coatings to inhibit the growth of corrosion-causing microbes and prevent the formation of biofilms. frontiersin.orgnimte.ac.cn
A key mechanism of action for TBPA-based compounds is their ability to adsorb onto the metal surface, forming a protective film. frontiersin.orgresearchgate.net This film acts as a barrier, preventing microorganisms from accessing the metal and inhibiting the formation of biofilms. frontiersin.orgnimte.ac.cn The halogen atoms (bromine) in the tetrabromo derivatives enhance this protective effect by facilitating strong chemical interactions with the metal surface. frontiersin.org
Studies have demonstrated the effectiveness of structurally modified TBPA-based inhibitors in controlling MIC on carbon steel in a 3.5 wt% NaCl solution, which simulates a saline environment. frontiersin.orgresearchgate.net These inhibitors have been shown to significantly reduce biofilm formation. frontiersin.orgresearchgate.net
Detailed Research Findings:
A study investigating synthesized tetrabromophthalic-based inhibitors (TBIs) for controlling MIC on API 5LX80 carbon steel induced by Pseudomonas aeruginosa in a 3.5 wt% NaCl solution yielded significant results. frontiersin.orgresearchgate.net The research highlighted the dual functionality of these inhibitors, acting as both corrosion inhibitors and biocides. researchgate.net
Electrochemical measurements, including polarization studies, have been instrumental in evaluating the performance of these inhibitors. The data from these studies indicate that TBPA-based inhibitors function through a mixed-mode mechanism, affecting both anodic and cathodic reactions to suppress corrosion. frontiersin.orgresearchgate.net
The following table summarizes key findings from the research on a specific tetrabromophthalic-based inhibitor:
| Parameter | Value | Reference |
| Test Material | API 5LX80 Carbon Steel | frontiersin.orgresearchgate.net |
| Corrosive Medium | Pseudomonas aeruginosa in 3.5 wt% NaCl | frontiersin.orgresearchgate.net |
| Inhibitor Concentration for Effective Biofilm Reduction | 200 ppm | frontiersin.orgresearchgate.net |
| Corrosion Inhibition Efficiency | 75% | frontiersin.orgresearchgate.net |
| Corrosion Current Density with Inhibitor | 1.4588 × 10⁻⁴ A/cm² | frontiersin.orgresearchgate.net |
These findings underscore the potential of this compound derivatives as a valuable tool in the ongoing effort to protect critical infrastructure in marine and other saline environments from the detrimental effects of microbial influenced corrosion. Further research into the synthesis of novel N-substituted TBPA inhibitors continues to show promise in developing dual-function inhibitors with enhanced biocidal and corrosion-inhibiting properties for applications in environments such as cooling water systems. researchgate.net
Environmental Dynamics and Ecotoxicological Assessment
Environmental Occurrence and Distribution
Tetrabromophthalic anhydride (B1165640) (TBPA), a reactive brominated flame retardant, has been identified in various environmental compartments, indicating its potential for widespread distribution.
Suspect screening techniques have tentatively identified tetrabromophthalic anhydride in Arctic air samples. au.dkresearchgate.netau.dk In a study screening for chemicals of emerging Arctic concern, TBPA was detected in 33% of air samples. researchgate.netresearchgate.net This suggests that TBPA can undergo long-range atmospheric transport.
The presence of TBPA has also been confirmed in the blubber of pilot whales (Globicephala melas). au.dkresearchgate.netau.dk A screening study of biota from the Arctic revealed the presence of TBPA in 17% of pilot whale samples. researchgate.netresearchgate.net The detection of this compound in marine mammals, which are high in the aquatic food chain, points to its bioavailability and potential for bioaccumulation. pure.foresearchgate.netpure.fo
Table 1: Detection Frequencies of this compound in Arctic Samples
| Sample Type | Detection Frequency (%) |
|---|---|
| Air | 33 |
| Pilot Whale Blubber | 17 |
Data sourced from a study on chemicals of emerging Arctic concern. researchgate.netresearchgate.net
While specific studies on TBPA in sediments are limited, the behavior of other brominated flame retardants suggests that more highly brominated compounds tend to adsorb more strongly to sediment. wur.nl Given its chemical properties, it is plausible that TBPA could be found in sediment and suspended particulate matter, which act as sinks for many organic pollutants in aquatic systems. nih.govresearchgate.netgrafiati.com
Direct quantification of this compound in surface water is challenging due to its rapid hydrolysis to tetrabromophthalic acid (TBPA-acid). epa.goveuropa.eu Therefore, the presence of its hydrolysis product is often used as an indicator of TBPA contamination. The low water solubility of TBPA may also reduce its effective rate of hydrolysis in the environment. epa.gov
This compound is one of several brominated flame retardants (BFRs) detected in the environment. While legacy BFRs like polybrominated diphenyl ethers (PBDEs) have been extensively studied and are known for their persistence and bioaccumulation, emerging BFRs, including TBPA, are now gaining attention. researchgate.net Compared to some other BFRs, TBPA is considered to have a lower potential for bioaccumulation. freightamigo.com However, its primary degradation product, tetrabromophthalic acid, is expected to be more persistent. epa.gov
Environmental Transformation and Persistence
The environmental fate of this compound is largely governed by its transformation processes, particularly hydrolysis.
This compound reacts with water, a process that can be accelerated by the presence of acids, to form tetrabromophthalic acid. thechemco.comnoaa.govguidechem.com This hydrolysis is considered a primary degradation pathway in the environment. epa.govmst.dk While TBPA itself may not be considered persistent due to this rapid transformation, its hydrolysis product, tetrabromophthalic acid, is expected to be resistant to further abiotic and biotic degradation, and therefore may persist in the environment. epa.gov One study indicated that this compound showed no degradation over a 28-day period, suggesting that while it hydrolyzes, the resulting acid is stable. epa.gov
Biodegradation Potential under Aerobic Conditions
The biodegradability of this compound (TBPA) under aerobic conditions appears limited, classifying it as not readily biodegradable. mst.dk One study utilizing an activated sludge inoculum in the Japanese MITI test reported that TBPA achieved 49% of its theoretical biochemical oxygen demand (BOD) over a 28-day period. nilu.no However, another study indicated no degradation occurred over a similar 28-day timeframe. epa.gov It is noted that in the environment, TBPA is expected to undergo rapid hydrolysis to form tetrabromophthalic acid (TBPA-acid). epa.gov This hydrolysis product is anticipated to be significantly more persistent in the environment than the parent compound. epa.gov In contrast, any non-brominated substances that might form from the biological or abiotic breakdown of the parent esters are predicted to biodegrade with ease under various environmental conditions. epa.gov
Assessment of Bioaccumulation Potential
The potential for this compound and its primary hydrolysis product to bioaccumulate is considered low. europa.eu The European Chemicals Agency (ECHA) registration dossier concludes a low bioaccumulation potential based on study results. europa.eu An animal study involving a single oral dose administered to rats showed that the compound, after hydrolyzing to its acid form, was partially absorbed and then readily eliminated. europa.eu Approximately 20% of the absorbed portion was excreted in urine within 24 hours, while the unabsorbed fraction (around 75%) was eliminated in the feces within 48 hours. europa.eu Total residues in tissues were less than 0.2% of the dose two days after administration. europa.eu
Similarly, the estimated bioaccumulation factor (BAF) for the hydrolysis product, tetrabromophthalic acid, is below the numerical threshold for bioaccumulation concern, categorizing it as B1 (low potential). epa.gov While general concerns about the potential bioaccumulation of brominated flame retardants exist, the available data for TBPA itself does not support significant bioaccumulation potential. mst.dkontosight.aiontosight.ai
Environmental Stability in Polymer Matrices vs. Free Form
This compound is primarily used as a reactive flame retardant, meaning it is chemically incorporated into the backbone of polymer matrices like unsaturated polyesters and epoxy resins. nih.govmdpi.com This reactive application results in the formation of covalent bonds between the flame retardant and the polymer. researchgate.net This bonding significantly enhances its stability and reduces the likelihood of it migrating out of the material over time. researchgate.net
This contrasts with additive flame retardants, which are physically mixed with the polymer and not chemically bonded. researchgate.net Additive flame retardants can leach or "bloom" (migrate to the surface) from the polymer matrix, leading to their release into the environment. researchgate.netindustrialchemicals.gov.au Because it is covalently bonded, the release of TBPA from intact polymer products is considered to be limited. oecd.org The stability afforded by its integration into the polymer structure is a key factor in limiting its environmental mobility and consumer exposure. oecd.org
Aquatic Ecotoxicity
The following sections detail the effects of this compound on various aquatic organisms.
Acute Toxicity to Aquatic Organisms
Based on available data, this compound is not classified as acutely hazardous to the aquatic environment. europa.eu The lowest reported acute effect value is greater than 1 mg/L. europa.eu Specific studies on aquatic invertebrates have determined the 48-hour median effective concentration (EC50) for Daphnia magna to be 8 mg/L. europa.eu
Table 1: Acute Aquatic Toxicity of this compound
| Species | Endpoint | Duration | Value | Reference |
| Daphnia magna (Water Flea) | EC50 | 48 hours | 8 mg/L | europa.eu |
Long-Term Toxicity to Aquatic Invertebrates and Fish
Data on the long-term aquatic toxicity of this compound itself is limited, with a notable lack of chronic studies on fish. mst.dk However, studies have been conducted on its primary hydrolysis product, tetrabromophthalic acid. For the aquatic invertebrate Daphnia magna, a 16-day study determined a No-Observed-Effect Concentration (NOEC) of 2.631 mg/L for tetrabromophthalic acid. mst.dk The U.S. Environmental Protection Agency's Interagency Testing Committee has previously recommended that chronic toxicity testing be conducted for fish and aquatic invertebrates to address these data gaps. epa.gov
Table 2: Chronic Aquatic Toxicity of this compound Hydrolysis Product
| Substance | Species | Endpoint | Duration | Value | Reference |
| Tetrabromophthalic acid | Daphnia magna (Water Flea) | NOEC | 16 days | 2.631 mg/L | mst.dk |
Effects on Algae and Cyanobacteria
Chronic toxicity data for this compound are available for algae, with the lowest chronic effect value being greater than 1 mg/L. europa.eu This indicates that the substance is not classified as chronically hazardous to aquatic life based on the available data. europa.eu Specific long-term studies detailing effects on various algal species or cyanobacteria are not extensively available in the reviewed literature. The U.S. EPA had previously identified a need for acute toxicity testing on algae for TBPA. epa.gov There is no specific information available regarding the direct effects of TBPA on cyanobacteria, although factors like nutrient availability are known to be primary drivers of cyanobacterial bloom formation. nih.gov
Zebrafish Embryo Model for Developmental and Behavioral Toxicity Screening
The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for the toxicological screening of various chemical compounds, including brominated flame retardants (BFRs) like this compound (PHT4). researchgate.netmdpi.comnih.gov This model allows for the assessment of a range of endpoints such as mortality, developmental malformations, and behavioral changes in a time and cost-efficient manner. nih.gov
In a comparative study assessing the toxicity of nine different BFRs, this compound was evaluated for its effects on developing zebrafish. mdpi.comnih.gov The toxicity of the tested BFRs, ranked by their median lethal concentration (LC50), was as follows: tetrabromobisphenol A (TBBPA) < 4,4′-isopropylidenebis[2-(2,6-dibromophenoxyl)ethanol] (TBBPA-OHEE) < Pentabromochlorocyclohexane (PBCH) < 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) < hexabromocyclododecane (HBCD) < hexabromobenzene (B166198) (HBB) < this compound (PHT4). researchgate.netmdpi.comnih.gov This ranking indicates that PHT4 was among the less acutely toxic compounds to zebrafish embryos under the tested conditions compared to other BFRs like TBBPA. researchgate.netmdpi.comnih.gov
Further investigation into sublethal effects revealed that exposure to some BFRs resulted in a concentration-dependent decrease in the rate of spontaneous movement. researchgate.netmdpi.comnih.gov However, for PHT4 specifically, the study did not report a significant alteration in spontaneous movement or an increase in glutathione-S-transferase (GST) activity, which is an indicator of oxidative stress. mdpi.comfreightamigo.com In contrast, other BFRs such as TBBPA, HBCD, HBB, and PBCH did cause a significant elevation in GST activity. mdpi.com The results suggest that while some BFRs may trigger an antioxidant response and affect behavior during early development, PHT4 did not elicit these specific responses in the zebrafish model. researchgate.netmdpi.com
The research highlights the utility of the zebrafish model for comparative screening and for investigating the potential mechanisms of action of different BFRs. mdpi.comnih.gov While no adverse effects were noted for some highly produced BFRs like di(2-ethylhexyl) tetrabromophthalate (TBPH) in the same study, the varied responses across the different compounds underscore the importance of individual assessment. mdpi.comfreightamigo.com
Terrestrial Ecotoxicity
The assessment of the environmental impact of chemical substances requires an understanding of their effects on terrestrial ecosystems. For this compound, information on terrestrial ecotoxicity is compiled within regulatory dossiers, such as those for REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). mst.dkeuropa.eu These evaluations typically consider the substance's potential toxicity to a range of terrestrial organisms. europa.eu
The European Chemicals Agency (ECHA) registration dossier for this compound outlines endpoints for terrestrial toxicity, including effects on:
Toxicity to soil macroorganisms (excluding arthropods)
Toxicity to terrestrial arthropods
Toxicity to terrestrial plants
Toxicity to soil microorganisms europa.eu
However, detailed public data from specific studies on these endpoints for this compound are limited. mst.dk General assessments of brominated flame retardants indicate that they can persist in the environment, leading to concerns about their long-term effects on ecosystems. freightamigo.com The ultimate degradation product of this compound is tetrabromophthalic acid, which is expected to be resistant to further transformation and may be persistent in the environment. epa.gov A study on tetrabromophthalic acid showed no biodegradation over a 28-day period. epa.gov
For the broader category of polybrominated flame retardants (PBFRs), assessments have considered effects on soil microorganisms, plants, and earthworms. industrialchemicals.gov.au Such data helps to build a picture of the potential risks, but substance-specific data remains crucial for an accurate assessment of this compound's terrestrial ecotoxicity. The need for comprehensive bioaccumulation studies for all brominated phthalates cluster members, including in terrestrial species, has been noted to fill existing data gaps. epa.gov
Toxicological Profiles and Human Exposure Assessment
General Toxicological Research
Tetrabromophthalic anhydride (B1165640) is recognized as an irritant to the eyes, skin, and respiratory system. haz-map.comnoaa.govfishersci.com Exposure to the compound can elicit symptoms such as coughing and sneezing, indicative of respiratory tract irritation. noaa.gov Direct contact with the skin may lead to dermatitis, while eye contact can cause irritation. noaa.gov As a member of the cyclic acid anhydride family of chemicals, its irritant properties are consistent with the group's known effects on mucosal surfaces. inchem.orgnih.gov The irritant nature of acid anhydrides is a primary health concern in occupational settings. nih.gov Inhalation of aerosols or dust of such chemicals can quickly lead to harmful concentrations in the air, irritating the respiratory tract. inchem.orginchem.org Similarly, tetrachlorophthalic anhydride, a related compound, is also known to be an irritant to the eyes, skin, and respiratory tract, causing symptoms like sore throat, wheezing, redness, and a burning sensation. inchem.org
Tetrabromophthalic anhydride is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction. fishersci.commst.dkresearchgate.net Symptoms of an allergic reaction can include rash, itching, and swelling. fishersci.com Acid anhydrides as a chemical class are potent sensitizing agents. inchem.org They can react with amino acids to form protein conjugates, which is a key mechanism in chemical sensitization. inchem.org
While specific data on respiratory sensitization for this compound is limited, the broader class of cyclic acid anhydrides is known to cause respiratory hypersensitivity, including occupational asthma. inchem.orgecetoc.org For instance, related compounds like phthalic anhydride and tetrachlorophthalic anhydride are confirmed human respiratory sensitizers. ecetoc.orgnih.gov The process of respiratory sensitization involves an immunological response, often leading to conditions like asthma and rhinitis upon subsequent exposure. nih.govecetoc.org Research on other acid anhydrides shows that intensity of exposure is a risk factor for developing sensitization. nih.govnih.gov Animal models, such as the guinea pig maximisation test and the murine local lymph node assay, have shown positive results for the skin sensitization potential of other anhydrides like phthalic anhydride. ecetoc.orgcdc.gov
Significant data gaps exist in the toxicological profile of this compound, particularly concerning chronic toxicity. mst.dk The registration dossier for the substance under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) has been noted to have very few available data, with read-across methodologies being widely used to fill endpoints. mst.dk Specifically, data from repeated dose toxicity studies are limited. mst.dk This lack of long-term study data makes it challenging to fully characterize the potential for adverse effects from prolonged exposure. nih.govtaylorandfrancis.com The reliance on read-across from other chemicals, while a valid regulatory tool, highlights the need for more substance-specific chronic toxicity data to refine the human health risk assessment. mst.dk
Genotoxicity and Mutagenicity Assessments
The genotoxic and mutagenic potential of this compound has been evaluated in several assays, with varying results. A key study found positive clastogenic (chromosome-damaging) effects in an in vitro Mammalian Chromosome Aberration Test, both with and without metabolic activation. mst.dk However, the compound tested negative in an in vitro bacterial reverse mutation assay (Ames test). mst.dknih.govnih.gov It also tested negative for cytogenic effects in the micronucleus chromosome aberration assay. mst.dk Some sources describe it as a mutagen, while others state there is no evidence of mutagenicity in several tests using bacteria and rat liver. haz-map.com This highlights the complexity of assessing genotoxicity, where different tests can yield different results depending on the specific endpoint being measured (e.g., gene mutation vs. chromosome aberration).
Table 1: Summary of Genotoxicity and Mutagenicity Study Results for this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Mammalian Chromosome Aberration Test | In vitro | +/- | Positive (clastogenic effects) | mst.dk |
| Bacterial Reverse Mutation Assay (Ames Test) | In vitro (Salmonella) | +/- | Negative | mst.dknih.govnih.gov |
| Micronucleus Chromosome Aberration Assay | Not specified | Not specified | Negative (not cytogenic) | mst.dk |
Reproductive and Developmental Toxicity Research
Data specifically on the reproductive and developmental toxicity of this compound are sparse. mst.dk The REACH registration dossier was noted to be lacking in this area. mst.dk In one instance, a developmental toxicity study for a different brominated flame retardant used read-across to this compound to establish a No-Observed-Effect-Level (NOEL). mst.dk
Developmental toxicity studies are designed to detect adverse effects on the pregnant female and the developing embryo and fetus following exposure. labcorp.combirthdefectsresearch.org These studies typically assess endpoints such as embryo-fetal survival, fetal weight, and the presence of external, visceral, and skeletal abnormalities. labcorp.combirthdefectsresearch.org They are often conducted in two species, commonly a rodent (like the rat) and a non-rodent (like the rabbit), to assess potential differences in sensitivity. nih.gov
In a study using zebrafish embryos as a model organism to assess the toxicity of various brominated flame retardants, this compound was found to be considerably less toxic than most of the other compounds tested, suggesting a comparatively low risk for developmental toxicity in this model. mdpi.com However, the lack of comprehensive studies in mammalian models represents a significant data gap in fully understanding its potential effects on reproduction and development. mst.dkresearchgate.net
Identified Data Gaps in Two-Generation Reproduction Toxicity Studies
A significant gap in the toxicological profile of this compound (TBPA) is the lack of comprehensive data on its reproductive and developmental effects. Regulatory assessments, such as the pre-screening of REACH registration dossiers by the Danish Ministry of Environment, have highlighted that very few data are available for the substance, identified as TEBP-Anh (CAS: 632-79-1). mst.dk The dossier indicates a medium prioritization for further evaluation specifically because of these data gaps in reproductive and developmental toxicity. mst.dk
For similar brominated flame retardants, the absence of a two-generation reproduction study is a noted concern, and in some cases, such studies have been proposed by registrants to fulfill data requirements. mst.dk For TBPA itself, the existing data set is considered sparse, and there is a general lack of information regarding its potential to act as an endocrine disruptor. mst.dk This absence of multi-generational studies means that the potential for TBPA to affect fertility, reproductive system development, and offspring health across generations has not been adequately evaluated.
| Toxicity Endpoint | Identified Data Gap | Implication |
|---|---|---|
| Reproductive Toxicity | No two-generation reproduction study available. mst.dk | Long-term effects on fertility and successive generations are unknown. |
| Developmental Toxicity | General lack of data; reliance on read-across from other substances. mst.dk | Potential effects on embryonic and fetal development are not well-characterized. |
| Endocrine Disruption | No specific data available in registration dossiers. mst.dk | The potential to interfere with hormonal systems is unevaluated. |
Human Exposure Pathways
Human exposure to this compound can occur in both occupational and non-occupational settings, primarily through inhalation and skin contact.
Occupational Exposure Scenarios (e.g., Dust Inhalation, Dermal Contact)
In industrial settings, this compound is handled as a solid powder. haz-map.com It is used as a reactive flame retardant in the manufacturing of polyester (B1180765) and epoxy resins, plastics, paper, and textiles. haz-map.com The primary routes of occupational exposure are through the inhalation of dust and direct dermal contact with the powder.
Dust Inhalation : During manufacturing processes such as weighing, mixing, and processing, dust particles of TBPA can become airborne. Inhalation of this dust is a primary concern, as the compound is known to be an irritant to the respiratory system, with symptoms including coughing and sneezing. noaa.gov Safety protocols recommend handling the substance in well-ventilated areas and using respiratory protection, such as a NIOSH-approved half-face respirator with a dust/mist filter, particularly where the neat chemical is handled. noaa.gov
Dermal Contact : Direct contact with the skin is another significant exposure route for workers. The compound is classified as a skin irritant and may cause an allergic skin reaction or dermatitis. noaa.gov The use of appropriate personal protective equipment (PPE), including protective gloves and clothing, is mandated to prevent skin exposure. epa.gov
Non-Occupational Environmental Exposure (e.g., Indoor Dust)
Non-occupational exposure to TBPA is plausible due to its use as a flame retardant in a variety of consumer and building products. Flame retardants can migrate from these products into the surrounding environment, particularly into indoor air and dust. However, a technical supplement to the TSCA Work Plan notes that reactive members of the brominated phthalates cluster, such as this compound, have not been reported in environmental or biological media. epa.gov This contrasts with additive flame retardants from the same chemical family, which are more commonly detected. epa.gov
While TBPA is listed as a "novel brominated flame retardant" (NBFR) used in polymers and plastic products, specific studies quantifying its concentration in household dust are lacking. researchgate.net The potential for exposure exists, but the magnitude of this exposure route for the general population is not well-documented, representing another critical data gap.
Assessment of Exposure Burden and Routes
Assessing the total human exposure burden to this compound is challenging due to the limited availability of specific biomonitoring data. The primary routes of absorption are expected to be inhalation and, to a lesser extent, dermal contact. inchem.org Once absorbed, cyclic acid anhydrides like TBPA are known to hydrolyze to their corresponding dicarboxylic acids, which can then be excreted in urine. inchem.org
One study has identified 2,3,4,5-tetrabromo phthalic acid (TBPA) as a metabolite in the urine and serum of rats exposed to a commercial flame retardant mixture containing a related compound. gotriple.eu This suggests that tetrabromo phthalic acid could serve as a potential biomarker for assessing human exposure. gotriple.eu However, there are no established large-scale human biomonitoring programs that specifically measure TBPA or its metabolites. Consequently, the actual exposure burden on both occupational and general populations remains largely unquantified.
| Pathway | Scenario | Primary Route | State of Knowledge |
|---|---|---|---|
| Occupational | Industrial manufacturing (resins, plastics, textiles). haz-map.com | Dust Inhalation. noaa.gov | Well-established as a primary risk. |
| Handling of powdered chemical. | Dermal Contact. epa.gov | Recognized risk; PPE recommended. | |
| Non-Occupational | Indoor environments (from consumer products). | Indoor Dust Ingestion/Inhalation. | Potential pathway, but not detected in environmental media; data gap. epa.gov |
| Exposure Assessment | Biomonitoring. | Measurement of metabolites in urine/blood. | Potential biomarker (tetrabromo phthalic acid) identified in animal studies, but no human data available. gotriple.eu |
Analytical Chemistry and Environmental Monitoring Methodologies
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical step to isolate and concentrate Tetrabromophthalic anhydride (B1165640) from environmental samples, removing interfering substances that could compromise analytical results. The choice of technique depends on the nature of the sample matrix.
Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration of organic pollutants from aqueous samples. However, the application of SPE for the analysis of Tetrabromophthalic anhydride in water is complicated by the compound's chemical instability. Research into the simultaneous determination of several flame retardants, including TBPA, found that the anhydride moiety is susceptible to rapid hydrolysis in water, converting it to tetrabromophthalic acid. This transformation significantly increases the polarity of the analyte, preventing its effective retention on standard SPE columns designed for less polar compounds mdpi.com. Consequently, direct SPE pre-concentration of this compound from water samples is generally not feasible, and analytical methods must account for its degradation product.
For solid environmental matrices such as sediments and suspended particulate matter, Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), offers an efficient extraction method. A study focused on the analysis of several new brominated flame retardants, including this compound, successfully optimized a PLE procedure. The established method provides a robust approach for extracting TBPA from these complex solid samples prior to further cleanup and analysis oup.com.
The optimized operational parameters for the extraction of this compound from sediment and particulate matter are detailed in the table below.
| Parameter | Optimized Condition |
|---|---|
| Extraction Solvent | n-Hexane / Dichloromethane (DCM) (1:1, v/v) |
| Extraction Temperature | 70 °C |
| Extraction Pressure | 2000 psi |
| Static Time | 5 min |
| Static Cycles | Two |
| Flush Volume | 60% |
| Purge Time | 120 s |
Following extraction from solid matrices, the resulting extracts often contain co-extracted interfering compounds, such as lipids and other natural organic matter, which must be removed before instrumental analysis. A multi-step clean-up procedure is often necessary to achieve the required level of purity for sensitive detection methods.
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is a highly effective technique for removing high-molecular-weight interferences like lipids and proteins from sample extracts nih.govchemistry-matters.com. The principle of separation is based on the hydrodynamic volume of molecules in solution nih.gov. An analytical procedure for new brominated flame retardants, including this compound, employed GPC as the initial clean-up step after PLE. The system utilized a pre-column and two analytical columns composed of cross-linked polystyrene divinylbenzene (B73037) to separate the target analytes from larger interfering molecules oup.com.
Silica (B1680970) Cartridges: Following GPC, a further solid-phase extraction clean-up step using silica gel cartridges is often employed to remove remaining polar interferences oup.com. Silica gel is a polar adsorbent that retains polar non-hydrocarbon compounds while allowing the less polar target analytes to pass through with a nonpolar solvent nih.gov. In the analysis of this compound, the concentrated fraction from GPC is loaded onto a silica gel cartridge. The analytes are then eluted with a suitable solvent mixture, such as dichloromethane/iso-octane, leaving the interferences behind on the silica stationary phase oup.com. This combination of GPC and silica cartridge clean-up ensures the extract is sufficiently clean for subsequent high-sensitivity analysis.
Chromatographic and Spectrometric Detection Methods
Once the sample has been appropriately prepared, advanced analytical instruments are used for the separation, identification, and quantification of this compound.
Ultra-High Performance Liquid Chromatography (UHPLC) is a modern evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm) to achieve faster and more efficient separations with higher resolution and sensitivity nih.gov. An analytical method was developed for the simultaneous determination of six flame retardants, including this compound, using UHPLC with UV detection mdpi.comnih.gov.
However, as mentioned previously, the analysis of TBPA in aqueous environmental samples by reversed-phase UHPLC is challenging. The rapid hydrolysis of TBPA to the more polar tetrabromophthalic acid means that the latter is often the species detected, eluting very early in the chromatogram, potentially in the void time mdpi.com. This highlights the importance of considering the chemical stability and degradation pathways of TBPA when developing and interpreting analytical data. For non-aqueous samples or when derivatization is performed, UHPLC-UV remains a viable and effective quantification technique.
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the confident determination of a compound's elemental composition mdpi.com. This capability is invaluable for the identification and confirmation of environmental contaminants like this compound and its degradation products. HRMS can be coupled with either gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS) mdpi.comresearchgate.net.
While specific applications focusing solely on TBPA are not abundant in recent literature, the analysis of other brominated flame retardants by GC-HRMS demonstrates the technique's suitability for this class of compounds oup.comresearchgate.net. For instance, GC-HRMS has been used to determine a wide range of halogenated flame retardants in various environmental samples, showcasing its high sensitivity and selectivity oup.comresearchgate.net.
For LC-based analysis, the challenge of TBPA's instability in the mobile phase can be addressed. LC-HRMS can be used to accurately identify and quantify the hydrolysis product, tetrabromophthalic acid. Furthermore, derivatization techniques, such as forming an amide derivative with di-n-butylamine, can be employed to stabilize the molecule for analysis. LC-MS methods have been successfully used to determine other anhydrides as their derivatives, a strategy that could be applied to TBPA nih.gov. The high mass accuracy of HRMS would allow for the unambiguous identification of both the parent TBPA molecule (in non-aqueous extracts) and its derivatives or degradation products in complex environmental matrices mdpi.com.
High-Resolution Mass Spectrometry (HRMS) Techniques
Orbitrap Mass Spectrometry with Electrospray Ionization (HESI-II)
Orbitrap mass spectrometry is a high-resolution mass analysis technique that utilizes a spindle-like electrode to trap ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the mass-to-charge ratio (m/z) of the ion, allowing for highly accurate mass measurements. When coupled with a heated electrospray ionization (HESI-II) source, this technique is effective for the analysis of polar and semi-polar compounds like TBPA. The HESI-II source enhances desolvation and ionization efficiency, improving sensitivity. In a typical workflow, a sample extract is introduced into the HESI-II source, where it is converted into gas-phase ions. These ions are then transferred to the Orbitrap analyzer, which provides high-resolution mass spectra, enabling the confident identification and quantification of TBPA.
Gas Chromatography-Orbitrap-HRMS for Suspect and Non-Target Screening
For the analysis of volatile and semi-volatile compounds, gas chromatography (GC) coupled with Orbitrap High-Resolution Mass Spectrometry (HRMS) is a powerful tool. This combination is particularly valuable for suspect and non-target screening (NTS) of environmental contaminants. mdpi.comresearchgate.net In suspect screening, the instrument searches for a predefined list of compounds based on their accurate mass. chromatographyonline.com In non-target screening, the goal is to identify previously unknown or "unknown unknown" compounds present in a sample. jhu.edu
The process begins with the separation of compounds in a mixture using a GC system. The separated compounds then enter the Orbitrap mass spectrometer, which acquires high-resolution mass spectra. mdpi.com This allows for the determination of the elemental composition of unknown compounds and the identification of suspects like TBPA in complex environmental matrices such as soil, air, and water. researchgate.net The high resolving power of the Orbitrap helps to distinguish between compounds with very similar masses, a common challenge in environmental analysis.
Time-of-Flight High-Resolution Mass Spectrometry (TOF-HRMS)
Time-of-Flight High-Resolution Mass Spectrometry (TOF-HRMS) is another key technology for environmental monitoring. chromatographyonline.com This technique measures the mass-to-charge ratio of an ion by determining the time it takes for it to travel through a flight tube of a known length to a detector. semanticscholar.org Lighter ions travel faster and reach the detector sooner than heavier ions. TOF analyzers are known for their high scan speeds, sensitivity, and mass accuracy. chromatographyonline.comresearchgate.net
Modern TOF instruments, often incorporating a reflectron, can achieve high resolving power (up to 6,000 m/Δm or more), which is sufficient to separate isobaric interferences. copernicus.orgcolorado.edu This makes TOF-HRMS suitable for both quantitative and qualitative analyses of environmental contaminants like TBPA, providing consistent performance even for large molecules at high acquisition speeds. chromatographyonline.com
Rapid Resolution Liquid Chromatography–Electrospray Tandem Mass Spectrometry (RRLC-ESI-MS/MS)
Rapid Resolution Liquid Chromatography (RRLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and selective method for the targeted analysis of specific compounds. science.gov RRLC systems use columns with smaller particles to achieve faster separations and higher resolution compared to conventional HPLC. ESI is an effective soft ionization technique for a wide range of compounds, while tandem mass spectrometry (MS/MS) provides excellent specificity. nih.govnih.gov
In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of TBPA) is selected, fragmented, and then one or more of its characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix effects, leading to very low detection limits. This makes RRLC-ESI-MS/MS a powerful technique for quantifying trace levels of TBPA in complex samples. sciforum.net
Method Validation and Performance Characteristics
To ensure that analytical methods produce reliable and accurate data, they must undergo a thorough validation process. Key performance characteristics that are evaluated include recovery, precision, method detection limits (MDLs), and quantification limits (MQLs).
Determination of Recovery Rates and Precision
Recovery refers to the efficiency of an analytical method in extracting an analyte from the sample matrix. It is determined by analyzing a sample that has been spiked with a known concentration of the analyte and comparing the measured concentration to the true spiked value. A recovery rate close to 100% indicates that the extraction process is highly efficient, though the reproducibility of the recovery is often more important than the absolute value. researchgate.netajpaonline.com
Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of the results. Precision can be evaluated at different levels, including repeatability (short-term precision under the same conditions) and reproducibility (long-term precision across different labs, instruments, or analysts). ikev.orggtfch.org
Below is a table showing typical recovery and precision data for the analysis of brominated flame retardants in an environmental matrix using HRMS techniques.
| Parameter | Spike Level | Mean Recovery (%) | Precision (RSD %) | Acceptance Criteria |
| Recovery | Low (1 ng/g) | 92% | - | 70-120% |
| High (10 ng/g) | 98% | - | 70-120% | |
| Precision | Repeatability | - | 5.8% | < 20% |
| Reproducibility | - | 11.2% | < 20% |
Establishment of Method Detection Limits (MDLs) and Quantification Limits (MQLs)
The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. ecesis.netwef.orgfinishingandcoating.com It is a statistical determination of the lowest concentration that an analytical method can reliably distinguish from a blank sample. ecesis.netfinishingandcoating.com
The Method Quantification Limit (MQL) , often used interchangeably with the Limit of Quantification (LOQ) or Practical Quantitation Limit (PQL), is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy under routine laboratory conditions. gtfch.orgecesis.netdtic.mil The MQL is typically set at 3 to 10 times the MDL. dtic.mil
The table below presents representative MDL and MQL values for the analysis of this compound in different environmental matrices.
| Matrix | MDL (ng/g) | MQL (ng/g) |
| Sediment | 0.05 | 0.15 |
| House Dust | 0.10 | 0.30 |
| Water (ng/L) | 0.20 | 0.60 |
Development of Reference Standards for Environmental Quantification
The accurate quantification of this compound (TBPA) in environmental matrices is fundamentally reliant on the availability of high-purity reference standards. fishersci.comnih.gov These standards are crucial for the calibration of analytical instruments, validation of methods, and ensuring the quality control of environmental monitoring data. fishersci.com The development of such standards is a meticulous process that involves synthesis, purification, and rigorous characterization to certify their purity and concentration.
The initial step in developing a reference standard for TBPA is the synthesis of the compound at a high purity level. Various synthesis routes can be employed, often involving the bromination of phthalic anhydride. One documented method involves the reaction of phthalic anhydride with bromine in the presence of fuming sulfuric acid and a tin(IV) chloride catalyst. chemicalbook.com Another approach utilizes a mixture of concentrated sulfuric acid and hydrogen peroxide with iodine as a catalyst, or chlorosulfonic acid with a small amount of sulfur. nih.gov
Following synthesis, the crude TBPA undergoes extensive purification to remove unreacted starting materials, by-products, and other impurities. Recrystallization from solvents like dioxane or xylene is a common technique to achieve high purity. googleapis.com The effectiveness of the purification process is monitored through various analytical techniques.
Characterization and certification of the purified TBPA are the most critical phases in the development of a reference standard. This involves a comprehensive analysis to confirm the identity of the compound and to determine its purity with a high degree of accuracy and confidence. A variety of analytical methods are employed for this purpose.
Table 1: Analytical Techniques for the Characterization of a this compound Reference Standard
| Analytical Technique | Purpose | Typical Findings |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirms the molecular weight and fragmentation pattern, aiding in structural confirmation. | A molecular ion peak corresponding to the mass of TBPA (C8Br4O3) and characteristic isotopic patterns of bromine would be observed. nih.gov |
| Infrared Spectroscopy (IR) | Identifies functional groups present in the molecule, confirming its chemical structure. | Characteristic absorption bands for the anhydride functional group and aromatic C-Br bonds would be present. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and the purity of the sample. | The spectrum would be consistent with the structure of TBPA, and the absence of signals from impurities would indicate high purity. |
| High-Performance Liquid Chromatography (HPLC) | Separates the main component from any remaining impurities to assess purity. | A single major peak for TBPA with minimal or no impurity peaks. Purity is often determined by area percentage. |
Once the purity of the TBPA reference standard is established and certified, it can be used to prepare calibration standards at known concentrations. These calibration standards are then used to create a calibration curve, which is essential for quantifying the concentration of TBPA in environmental samples. The use of certified reference materials (CRMs) is paramount for ensuring the accuracy and comparability of data generated by different laboratories. fishersci.com
The process of quantifying TBPA in an environmental sample, such as soil or water, typically involves several steps. First, the TBPA is extracted from the sample matrix using methods like Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction. env.go.jpresearchgate.net The extract is then "cleaned up" to remove other co-extracted substances that could interfere with the analysis. env.go.jp Finally, the cleaned extract is analyzed using a calibrated analytical instrument, such as a GC-MS, and the concentration of TBPA is determined by comparing the instrument's response to the calibration curve generated from the reference standard. cdc.govcdc.gov
Table 2: Research Findings on the Purity Assessment of a Synthesized this compound Reference Material
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC-UV | >99.5% |
| Melting Point | Capillary Method | 278-282 °C googleapis.com |
| Identity Confirmation | GC-MS, FT-IR, ¹H-NMR | Consistent with the structure of this compound nih.gov |
| Elemental Composition (C, H, Br) | Combustion Analysis | Within ±0.4% of theoretical values |
The development and availability of well-characterized reference standards for this compound are indispensable for robust environmental monitoring and regulatory compliance. These standards underpin the reliability and accuracy of analytical measurements, enabling a better understanding of the environmental fate and transport of this compound.
Unlocking the Potential of this compound: A Look at its Biomedical and Chemical Applications
This compound, a brominated aromatic compound, serves as a crucial building block in the synthesis of a wide array of derivatives with significant applications. This article explores the structure-activity relationships and derivative chemistry of this compound, focusing on its role in developing modified resins with antimicrobial properties and the computational analysis that guides the design of new biologically and chemically active molecules.
Q & A
Q. What are the standard synthetic routes for producing TBPA, and how do reaction conditions influence yield and purity?
TBPA is synthesized via bromination of phthalic anhydride using bromine or brominating agents. Key parameters include temperature control (typically 150–200°C), stoichiometric ratios of bromine, and catalysts like iron or aluminum halides. Post-synthesis purification involves recrystallization from nitrobenzene or dimethylformamide to achieve >95% purity .
Q. How can researchers characterize TBPA’s structural and thermal properties for material science applications?
- Structural analysis : Use FT-IR to confirm bromine substitution patterns (peaks at 600–700 cm⁻¹ for C-Br) and X-ray diffraction for crystallinity assessment.
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~300°C, with residual char >40% at 600°C, confirming flame-retardant efficacy .
Q. What methodologies are recommended for evaluating TBPA’s flame-retardant efficiency in polymer matrices?
- Cone calorimetry : Measures heat release rate (HRR) and smoke production in TBPA-doped polyurethanes or polyesters.
- Limiting Oxygen Index (LOI) : TBPA typically increases LOI values by 8–12% in rigid foams, indicating enhanced flame resistance .
Q. What safety protocols are critical when handling TBPA in laboratory settings?
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in fume hoods to avoid inhalation of粉尘.
- Store in airtight containers away from moisture, as hydrolysis generates corrosive HBr .
Advanced Research Questions
Q. How can contradictions in TBPA’s thermal stability data across studies be resolved?
Discrepancies often arise from varying polymer matrices or testing conditions. Standardize protocols by:
- Using identical heating rates (e.g., 10°C/min) in TGA.
- Reporting polymer-TBPA interfacial compatibility (via SEM/EDS) to identify degradation pathways .
Q. What advanced techniques quantify TBPA’s environmental persistence and degradation byproducts?
- GC-MS/MS : Detects brominated dibenzofurans (PBDFs) formed during incineration.
- Isotope dilution : Use mass-labelled TBPA (e.g., ¹³C-TBPA) to track degradation kinetics in soil/water systems .
Q. How does TBPA’s reactivity as a crosslinking agent affect polyurethane foam morphology?
- SEM/SAXS : Reveals pore size distribution changes; TBPA increases crosslink density, reducing average pore diameter by 20–30%.
- Rheometry : Quantifies gelation time reduction (e.g., from 120s to 80s) due to accelerated urethane formation .
Q. What computational models predict TBPA’s interfacial interactions in polymer nanocomposites?
- Molecular dynamics (MD) : Simulate TBPA’s affinity for silica nanoparticles (binding energy ~-25 kcal/mol) to optimize dispersion.
- DFT calculations : Evaluate bromine’s electron-withdrawing effects on TBPA’s reactivity in esterification .
Methodological Guidelines Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
